molecular formula C18H19NO5S B5240310 dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate CAS No. 6128-31-0

dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B5240310
CAS No.: 6128-31-0
M. Wt: 361.4 g/mol
InChI Key: PZLFTHWSNOXHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by:

  • Methyl ester groups at positions 2 and 4 of the thiophene ring.
  • A 3-methyl substituent at position 2.
  • A 3-phenylpropanoylamino group at position 5, comprising a phenyl ring linked via a three-carbon acyl chain.

Its structural features suggest roles in modulating electronic properties, solubility, and target binding interactions .

Properties

IUPAC Name

dimethyl 3-methyl-5-(3-phenylpropanoylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-11-14(17(21)23-2)16(25-15(11)18(22)24-3)19-13(20)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLFTHWSNOXHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387335
Record name ST50920353
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6128-31-0
Record name ST50920353
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

DMPTD is characterized by the following chemical structure:

  • Chemical Formula : C18H19NO5S
  • Molecular Weight : 357.41 g/mol
  • Structural Features : The compound contains a thiophene ring, which is known for its electron-rich properties, making it a valuable scaffold in drug design.

Anticancer Activity

One of the most notable applications of DMPTD is its potential as an anticancer agent. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.

Case Studies and Research Findings

  • In Vitro Studies :
    • DMPTD has shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). IC50 values reported range from 0.5 to 2 μM, indicating potent activity .
    • The compound's effectiveness was evaluated through flow cytometric analysis, demonstrating its ability to induce apoptosis in treated cells.
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the thiophene ring have been explored to optimize the compound's potency. For instance, modifications that enhance electron density on the aromatic system tend to increase anticancer activity .

Pharmacological Applications

Beyond its anticancer properties, DMPTD has potential applications in other therapeutic areas:

  • Anti-inflammatory Effects :
    • Compounds with similar thiophene structures have been investigated for their anti-inflammatory properties, suggesting that DMPTD might also exhibit such activities .
  • Neuroprotective Properties :
    • Preliminary studies indicate that thiophene derivatives can cross the blood-brain barrier, opening avenues for exploring DMPTD's neuroprotective effects against neurodegenerative diseases.

Toxicity and Safety Profile

Understanding the safety profile of DMPTD is crucial for its application in clinical settings:

  • Toxicity studies are essential to evaluate the compound's safety margin compared to its therapeutic efficacy.
  • Current literature suggests that while some thiophene derivatives exhibit cytotoxicity at high concentrations, DMPTD's selective action on cancer cells may minimize adverse effects on normal tissues .

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s key structural analogs differ in ester groups (methyl vs. ethyl) and the nature of the amino-linked substituent. Below is a comparative analysis:

Compound Name Ester Groups Position 5 Substituent Key Properties Evidence ID
Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate Methyl 3-Phenylpropanoyl (C₆H₅-CH₂-CH₂-CO-) Potential for π-π interactions due to phenyl group; moderate lipophilicity N/A (base compound)
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Ethyl Trifluoroacetyl (CF₃-CO-) Strong electron-withdrawing effects; higher log P (lipophilicity); binding energy: -5.7 kcal/mol in molecular docking
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate Ethyl Phenoxycarbonyl (C₆H₅-O-CO-) Aromatic ester group; potential for hydrogen bonding; commercial availability noted
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Methyl Cyanoacetyl (NC-CH₂-CO-) Electron-withdrawing nitrile group; likely lower metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoroacetyl, cyanoacetyl) may improve binding affinity to polar protein targets but reduce solubility .
  • Aromatic substituents (phenylpropanoyl, phenoxycarbonyl) enable π-π stacking, critical for interactions with hydrophobic protein pockets .

Critical Analysis :

  • The trifluoroacetyl analog demonstrates the highest experimentally validated activity (antibacterial), likely due to its strong dipole interactions with target proteins .
  • 3-Phenylpropanoyl substituent in the base compound may offer a balance between lipophilicity and target specificity, though in vivo data are needed to confirm this.

Physicochemical Properties

Property Dimethyl 3-Phenylpropanoyl Analog Diethyl Trifluoroacetyl Analog
Molecular Weight ~375 g/mol (estimated) 377.41 g/mol
log P (Predicted) ~2.5 (moderate) ~3.2 (higher due to ethyl/trifluoro groups)
Hydrogen Bond Donors 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 6 7

Implications : Higher log P in ethyl/trifluoroacetyl analogs may improve blood-brain barrier penetration but increase toxicity risks.

Q & A

Basic Research Questions

Q. What are the critical steps and catalysts involved in synthesizing dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate?

  • Methodological Answer : Synthesis typically involves coupling reactions between a thiophene dicarboxylate precursor and a 3-phenylpropanoyl amine derivative. For analogous compounds, Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are used to facilitate amide bond formation under anhydrous conditions . Key steps include:

  • Precursor preparation : Activation of the carboxylic acid groups (e.g., esterification).
  • Amide coupling : Reaction with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine).
  • Purification : Column chromatography or recrystallization to isolate the product.
    • Table 1 : Common Catalysts and Reaction Conditions
CatalystSolventTemperature (°C)Yield Range (%)Reference
AlCl₃THF25–4060–75
FeCl₃Dichloromethane30–5055–70

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • Methodological Answer : A multi-technique approach ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring and amide linkage .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detection of ester (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological studies) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer : DoE minimizes experimental trials while maximizing data output. For example:

  • Factors to test : Catalyst concentration, temperature, solvent polarity.
  • Response variables : Yield, purity, reaction time.
  • Software tools : Minitab or JMP for factorial design analysis.
  • Case Study : A Central Composite Design (CCD) reduced the number of experiments by 40% while identifying optimal AlCl₃ concentration (0.1 M) and temperature (35°C) for a related thiophene derivative .

Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., cycloadditions or enzyme inhibition)?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model electron density and reactive sites (e.g., electrophilic aromatic substitution on the thiophene ring) .
  • Molecular Docking : Virtual screening against enzyme targets (e.g., kinases) to predict binding affinity and guide medicinal chemistry studies .
  • Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate intermediates and transition states for proposed reactions .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., conflicting NMR shifts)?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

  • Multi-Solvent NMR Analysis : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • Cross-Validation : Correlate NMR data with X-ray crystallography (if single crystals are obtainable) .

Data Contradiction Analysis

Q. What experimental approaches address conflicting biological activity reports across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurities. Best practices:

  • Standardized Bioassays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across labs.
  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products .
  • Meta-Analysis : Compare IC₅₀ values from independent studies to identify outliers or trends .

Tables for Key Data

Table 2 : Comparison of Characterization Techniques

TechniquePurposeKey ParametersReference
¹H NMRConfirm substituent positionsChemical shifts (δ 6.8–7.5 ppm for aromatic H)
HRMSVerify molecular formulam/z accuracy < 2 ppm
X-ray DiffractionAbsolute configuration determinationR-factor < 0.05

Table 3 : Biological Activity Trends in Thiophene Derivatives

Compound ClassTarget EnzymeAvg. IC₅₀ (µM)Structural InsightReference
Thiophene-amide derivativesTyrosine kinase0.8–1.2Amide group critical for H-bonding
Ester-substituted thiophenesCOX-22.5–3.7Ester moiety enhances solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.